Isonicotinic acid hydrazide, commonly known as isoniazid, is a well-established pharmaceutical agent primarily used in the treatment of tuberculosis. Its therapeutic efficacy is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Beyond its primary application in tuberculosis therapy, recent studies have explored its potential in other medical fields, revealing a broader spectrum of biological activities.
The mechanism by which isonicotinic acid hydrazide exerts its effects is multifaceted. One study has demonstrated its role as a potent inhibitor of transpeptidation, a critical process in blood coagulation. This inhibition is achieved by preventing the crosslinking of fibrin, which is the terminal step in the coagulation cascade, through the formation of inter-fibrin γ-glutamyl-ε-lysine bonds. This specific inhibition does not affect the overall clotting time but targets the stabilization phase of the clot1.
In the context of blood coagulation, isonicotinic acid hydrazide has been identified as a significant inhibitor of fibrin crosslinking. This property could be leveraged in the development of new anticoagulant therapies, particularly in conditions where excessive clot stability poses a health risk. The study suggests that by mimicking the donor or acceptor side-chain functions of fibrin, isonicotinic acid hydrazide can selectively inhibit the crosslinking reaction without altering the clotting time1.
Another intriguing application of isonicotinic acid hydrazide is in the field of malaria control. Research has shown that while it does not inhibit parasite development within the vertebrate host's blood, it does impede the transmission of the parasite within the mosquito vector. Specifically, it inhibits exflagellation, ookinete formation, and oocyst development in the mosquito gut, with a dose-dependent effect observed in both the Plasmodium gallinaceum/chicken/Aedes aegypti model and the Plasmodium berghei/mouse/Anopheles stephensi model. The study indicates that the drug's inhibitory effects on mosquito stages of the malaria parasite are indirect, suggesting a novel mechanism of action that could lead to new strategies in malaria control2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4